Cas no 94719-60-5 (methyl 3-(5-formylfuran-2-yl)prop-2-enoate)
methyl 3-(5-formylfuran-2-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(5-formyl-2-furanyl)-, methyl ester
- methyl 3-(5-formylfuran-2-yl)prop-2-enoate
- DTXSID60759224
- 94719-60-5
-
- Inchi: 1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3
- InChI Key: FFLWSNRTEOHONR-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC=C1C=CC(=O)OC
Computed Properties
- Exact Mass: 180.04225873g/mol
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.3
- Topological Polar Surface Area: 56.5Ų
methyl 3-(5-formylfuran-2-yl)prop-2-enoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 3-(5-formylfuran-2-yl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M593005-10mg |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate |
94719-60-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M593005-50mg |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate |
94719-60-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M593005-100mg |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate |
94719-60-5 | 100mg |
$ 230.00 | 2022-06-03 |
methyl 3-(5-formylfuran-2-yl)prop-2-enoate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on methyl 3-(5-formylfuran-2-yl)prop-2-enoate
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate: A Comprehensive Overview
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate, identified by the CAS number 94719-60-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor for advanced materials. The molecule's structure, comprising a furan ring substituted with a formyl group and an ester functionality, contributes to its versatile reactivity and functionalization potential.
The synthesis of methyl 3-(5-formylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactions, often leveraging the versatility of furan derivatives. Recent studies have explored the use of this compound as a building block for constructing bioactive molecules. For instance, researchers have employed it in the synthesis of antiviral agents, where its ability to form hydrogen bonds and engage in π-interactions plays a crucial role in molecular recognition.
One of the most notable advancements involving this compound is its application in click chemistry. The presence of an alkyne group in certain derivatives of methyl 3-(5-formylfuran-2-yl)prop-2-enoyl enables efficient copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This has facilitated the rapid construction of complex molecules with high precision, making it a valuable tool in drug discovery pipelines.
In the realm of materials science, methyl 3-(5-formylfuran-2-enoyl) has been utilized as a monomer for synthesizing stimuli-responsive polymers. These polymers exhibit reversible changes in their physical properties upon exposure to external stimuli such as temperature or light. Recent research has demonstrated their potential use in drug delivery systems, where controlled release mechanisms can be engineered based on these stimuli-responsive behaviors.
The compound's ability to undergo various post-synthetic modifications further enhances its utility. For example, the formyl group can be converted into other functional groups such as hydroxamic acids or amides, expanding its applicability in medicinal chemistry. Additionally, the ester functionality provides an avenue for controlled degradation under specific conditions, which is advantageous in bioresorbable materials.
From an environmental standpoint, studies have shown that methyl 3-(5-formylfuran) derivatives exhibit biodegradability under certain conditions. This makes them appealing for applications where sustainability is a priority. Researchers are actively exploring methods to optimize their synthesis pathways to minimize waste and energy consumption.
In conclusion, methyl 3-(5-formylfuran-2-enoyl), with its unique chemical structure and diverse reactivity, continues to be a focal point in both academic and industrial research. Its role as a versatile building block in organic synthesis underscores its importance across multiple disciplines. As advancements in synthetic methodologies and material science progress, this compound is expected to unlock new possibilities in drug development, polymer technology, and sustainable materials.
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